9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5,5-dioxide
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Overview
Description
9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5,5-dioxide is a complex organic compound with a unique structure that includes a thiazine ring fused with a dibenzo system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5,5-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the thiazine ring and its subsequent fusion with the dibenzo system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5,5-dioxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: Shares structural similarities but differs in functional groups and biological activity.
Naphthalene derivatives: Similar aromatic systems but distinct chemical properties and applications.
Uniqueness
9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5,5-dioxide is unique due to its specific thiazine-dibenzo fusion, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H17NO2S |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
5-methyl-10λ6-thia-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene 10,10-dioxide |
InChI |
InChI=1S/C14H17NO2S/c1-8-2-5-12-11(6-8)13-9-3-4-10(7-9)14(13)18(16,17)15-12/h2,5-6,9-10,13-15H,3-4,7H2,1H3 |
InChI Key |
MWROONBPKINMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NS(=O)(=O)C3C2C4CCC3C4 |
Origin of Product |
United States |
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